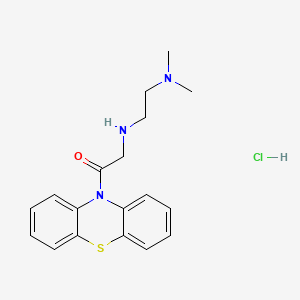
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Various substituted phenothiazine derivatives
Wissenschaftliche Forschungsanwendungen
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to cellular signaling and neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate cellular signaling pathways, leading to its pharmacological effects. For example, its antipsychotic effects are believed to result from its antagonistic action on dopamine receptors, while its antiemetic properties are linked to its ability to block histamine H1 receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a dimethylaminoethyl group and a glycyl moiety differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
Eigenschaften
CAS-Nummer |
98721-88-1 |
|---|---|
Molekularformel |
C18H22ClN3OS |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H21N3OS.ClH/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;/h3-10,19H,11-13H2,1-2H3;1H |
InChI-Schlüssel |
BBBKAMYZFCVSIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
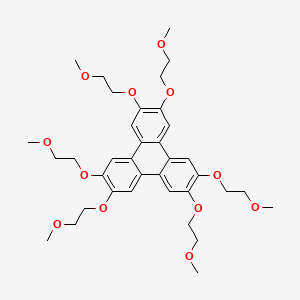

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
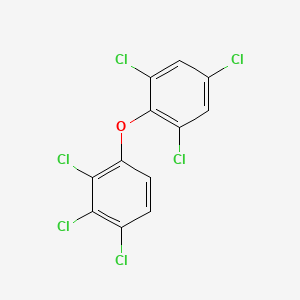
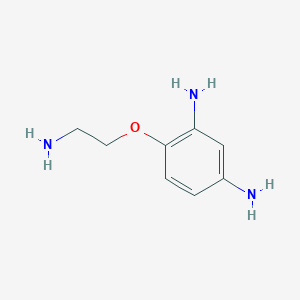
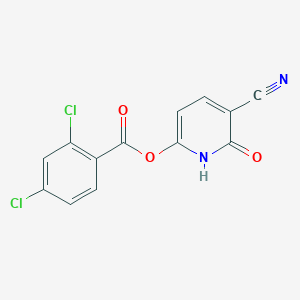
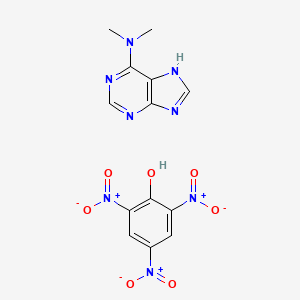

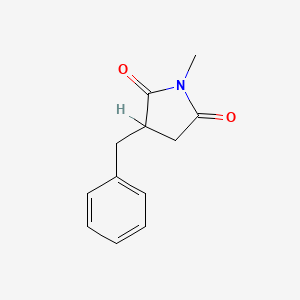
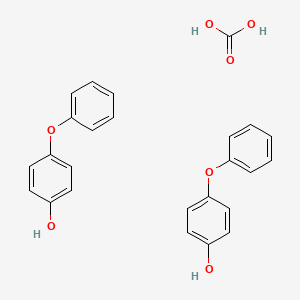
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)
